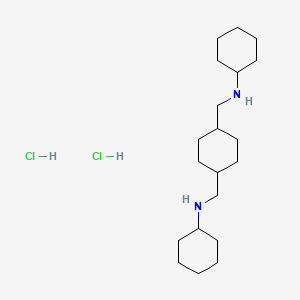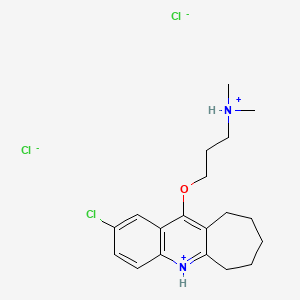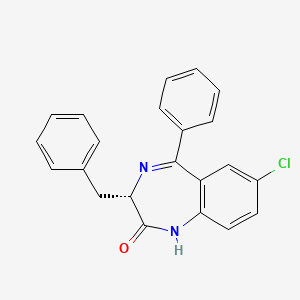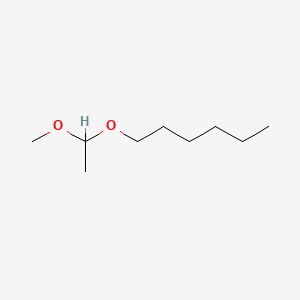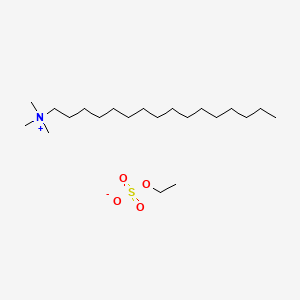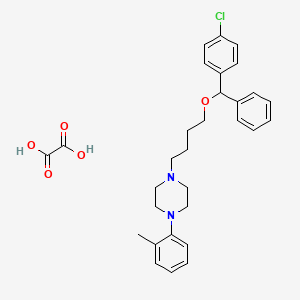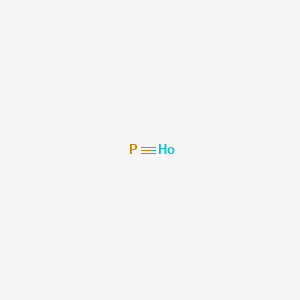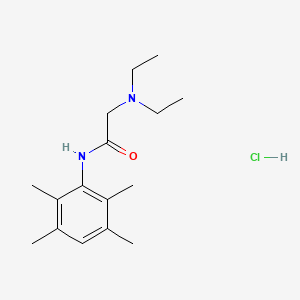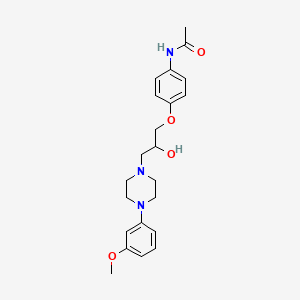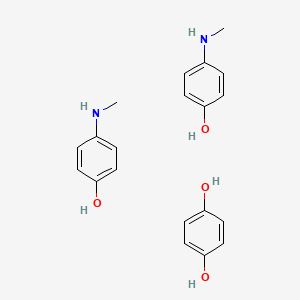
Metoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metoquinone, also known as mitoquinone mesylate, is a synthetic analogue of coenzyme Q10. It was first developed in New Zealand in the late 1990s. This compound is known for its antioxidant properties and has significantly improved bioavailability and mitochondrial penetration compared to coenzyme Q10 . This compound is widely sold as a dietary supplement and has shown potential in various medical applications .
准备方法
Metoquinone is synthesized by covalently attaching a ubiquinone derivative to a lipophilic triphenylphosphonium cation. This specific targeting to mitochondria is achieved through the lipophilic nature of the triphenylphosphonium cation . The synthetic route involves treating cells with this compound for 16 hours, followed by incubation with specific reagents to determine the effects on oxidative stress . Industrial production methods involve similar synthetic routes but on a larger scale to ensure high purity and yield.
化学反应分析
Metoquinone undergoes various chemical reactions, including oxidation and reduction. It is known for its ability to undergo reversible oxido-reduction reactions, which are essential for its biological effects . Common reagents used in these reactions include superoxide anion and antimycin A . The major products formed from these reactions are reduced forms of this compound, which help in scavenging reactive oxygen species and protecting cells from oxidative damage .
科学研究应用
Metoquinone has a wide range of scientific research applications. In chemistry, it is used as a mitochondria-targeted antioxidant to study oxidative stress and mitochondrial dysfunction . In biology and medicine, it has shown potential in treating conditions such as Parkinson’s disease, cardiovascular diseases, and liver inflammation . Recent studies have also demonstrated its antiviral activity against SARS-CoV-2 and its variants, making it a promising candidate for COVID-19 treatment . In the industry, this compound is used in dietary supplements to improve mitochondrial function and overall health .
作用机制
Metoquinone exerts its effects by targeting mitochondria through covalent attachment to a lipophilic triphenylphosphonium cation . This targeting component directs the compound to the mitochondria, where it accumulates and exerts its antioxidant effects. The antioxidant component helps to prevent cell damage by scavenging reactive oxygen species and reducing oxidative stress . This compound also activates the Nrf2 pathway, increasing the expression of host defense proteins and enhancing cellular protection .
相似化合物的比较
Metoquinone is unique due to its improved bioavailability and mitochondrial penetration compared to other antioxidants like coenzyme Q10 . Similar compounds include idebenone, nicotinamide mononucleotide, and pyrroloquinoline quinone . Another closely related compound is SKQ1, which also targets mitochondria and has similar antioxidant properties . this compound’s specific targeting to mitochondria and its ability to reduce oxidative stress more effectively make it a superior choice for various medical applications .
属性
CAS 编号 |
622-91-3 |
|---|---|
分子式 |
C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
benzene-1,4-diol;4-(methylamino)phenol |
InChI |
InChI=1S/2C7H9NO.C6H6O2/c2*1-8-6-2-4-7(9)5-3-6;7-5-1-2-6(8)4-3-5/h2*2-5,8-9H,1H3;1-4,7-8H |
InChI 键 |
ICQFAQGXJAVDED-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.C1=CC(=CC=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


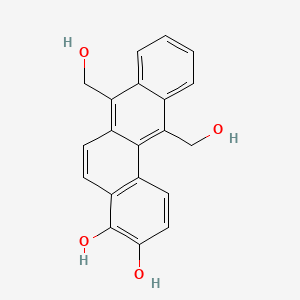
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
